REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].O[C:11]1[C:20]([O:21][S:22]([C:25]([F:28])([F:27])[F:26])(=[O:24])=[O:23])=[CH:19][CH:18]=[CH:17][C:12]=1[C:13](OC)=[O:14].FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>>[N:4]1([C:1]2[O:3][C:11]3[C:20]([O:21][S:22]([C:25]([F:26])([F:27])[F:28])(=[O:23])=[O:24])=[CH:19][CH:18]=[CH:17][C:12]=3[C:13](=[O:14])[CH:2]=2)[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1
|
Name
|
lithium enolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCOCC1
|
Name
|
methyl 2-hydroxy-3-trifluoromethanesulfonyloxy-benzoate
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC=C1OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yielded the salicylacatamide (3.6 g)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1OC2=C(C(C1)=O)C=CC=C2OS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |